molecular formula C5H10O3S B13986462 4,6-Dimethyl-1,3,2-dioxathiane 2-oxide CAS No. 4727-93-9

4,6-Dimethyl-1,3,2-dioxathiane 2-oxide

Cat. No.: B13986462
CAS No.: 4727-93-9
M. Wt: 150.20 g/mol
InChI Key: USNQMYYMYHSTGH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1,3,2-dioxathiane 2-oxide is an organic compound with the molecular formula C5H10O3S. This compound is known for its unique structure, which includes a dioxathiane ring with two methyl groups at the 4 and 6 positions. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

The synthesis of 4,6-Dimethyl-1,3,2-dioxathiane 2-oxide typically involves the reaction of dimethyl sulfoxide (DMSO) with an appropriate diol under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonium ion, which then undergoes cyclization to form the dioxathiane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4,6-Dimethyl-1,3,2-dioxathiane 2-oxide undergoes various chemical reactions, including:

Scientific Research Applications

4,6-Dimethyl-1,3,2-dioxathiane 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,3,2-dioxathiane 2-oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

4,6-Dimethyl-1,3,2-dioxathiane 2-oxide can be compared with other similar compounds, such as:

Properties

CAS No.

4727-93-9

Molecular Formula

C5H10O3S

Molecular Weight

150.20 g/mol

IUPAC Name

4,6-dimethyl-1,3,2-dioxathiane 2-oxide

InChI

InChI=1S/C5H10O3S/c1-4-3-5(2)8-9(6)7-4/h4-5H,3H2,1-2H3

InChI Key

USNQMYYMYHSTGH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OS(=O)O1)C

Origin of Product

United States

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